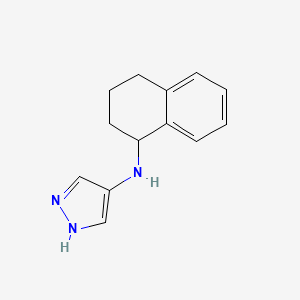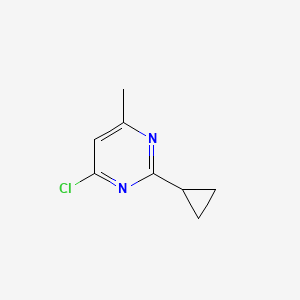![molecular formula C12H9N3O2 B1461349 1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1153368-77-4](/img/structure/B1461349.png)
1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid, also known as 2-cyano-methyl-pyrazole-4-carboxylic acid or 2-CN-MP, is an organic compound that was first synthesized in 1995 by the research group of Professor J. M. Böhm at the University of Basel in Switzerland. It is a white, crystalline compound with a molecular weight of 180.15 g/mol. 2-CN-MP is used as an intermediate in the synthesis of other compounds, and has been studied for its potential uses in scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A variety of synthesis methods and structural analyses have been conducted on compounds closely related to "1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid," focusing on pyrazole-4-carboxylic acid derivatives. These compounds exhibit a range of applications from biological studies to material science.
Improved Synthesis Techniques : Research demonstrates enhanced synthesis techniques for pyrazole-4-carboxylic acid derivatives, achieving higher yields and purity. This advancement is crucial for the development of more efficient and scalable production methods for these compounds, which are of significant interest due to their potential applications in various fields, including pharmaceuticals and agrochemicals (C. Dong, 2011).
Structural and Spectral Investigations : Extensive structural and spectral studies have been conducted on pyrazole-4-carboxylic acid derivatives. These investigations combine experimental and theoretical approaches, including X-ray crystallography and density functional theory (DFT), to elucidate the molecular structures, electronic properties, and reactivity of these compounds. Such detailed understanding is pivotal for the design of new molecules with tailored properties for specific applications (S. Viveka et al., 2016).
Corrosion Inhibition : Pyrazole derivatives have shown effectiveness as corrosion inhibitors for steel in acidic environments. This application is particularly relevant in industries where corrosion resistance is critical, such as in oil and gas extraction and processing. The research indicates that certain pyrazole compounds can significantly reduce corrosion rates, potentially leading to more durable and longer-lasting materials (L. Herrag et al., 2007).
Antibacterial Properties : Studies on pyrazolopyridine derivatives, including those related to pyrazole-4-carboxylic acids, have revealed promising antibacterial activities. These findings suggest potential applications in developing new antibacterial agents, which are urgently needed due to the increasing resistance to existing antibiotics (T. Maqbool et al., 2014).
Coordination Complexes and Material Science : The synthesis and characterization of coordination complexes derived from pyrazole-dicarboxylate acid derivatives have been explored. These complexes have implications for material science, particularly in the development of novel materials with specific magnetic, optical, or catalytic properties (S. Radi et al., 2015).
Mecanismo De Acción
Pyrazole derivatives
Pyrazole is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Suzuki–Miyaura coupling
This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds between two different types of organic groups . It’s possible that “1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid” could be synthesized using this method.
Análisis Bioquímico
Biochemical Properties
1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been shown to exhibit stability under various conditions, although it may undergo degradation under certain circumstances. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability, proliferation, and metabolic activity being reported .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal metabolic functions. Threshold effects have been noted, indicating a dosage-dependent response in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of metabolites. For example, this compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to alterations in glucose metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization can influence its interactions with biomolecules and its overall biochemical effects. For example, localization to the mitochondria may affect mitochondrial function and energy production .
Propiedades
IUPAC Name |
1-[(2-cyanophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-5-9-3-1-2-4-10(9)7-15-8-11(6-14-15)12(16)17/h1-4,6,8H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSCRMRUUIZZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Ethoxyethoxy)methyl]-2-methylaniline](/img/structure/B1461268.png)

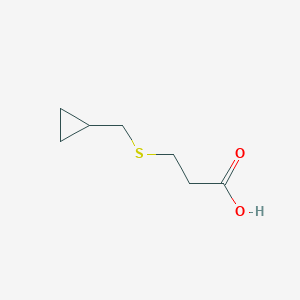
![2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1461275.png)
![1-[(4-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461279.png)
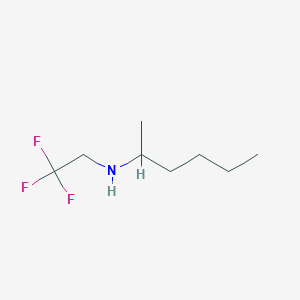
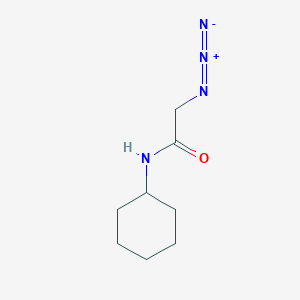

![3-{[(4-Fluorophenyl)methyl]amino}butanoic acid](/img/structure/B1461283.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B1461284.png)

